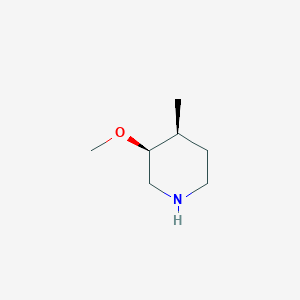

(3S,4S)-3-Methoxy-4-methyl-piperidine

Description

(3S,4S)-3-Methoxy-4-methyl-piperidine is a chiral piperidine derivative featuring a methoxy group at the 3-position and a methyl group at the 4-position. The stereochemistry (3S,4S) imparts distinct spatial and electronic properties, making it valuable in medicinal chemistry for probing structure-activity relationships (SAR). Piperidine derivatives are widely studied due to their roles as bioactive scaffolds in drug discovery, particularly in central nervous system (CNS) therapeutics and enzyme inhibition .

Properties

IUPAC Name |

(3S,4S)-3-methoxy-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBKJJJAWSBSAH-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC[C@H]1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methoxy-4-methyl-piperidine can be achieved through various methods. One common approach involves the chemoenzymatic synthesis, which employs lipase-catalyzed transesterification reactions to obtain the desired stereochemistry . Another method includes the use of asymmetric synthesis techniques, such as organocatalytic addition reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methoxy-4-methyl-piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA for epoxidation, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

(3S,4S)-3-Methoxy-4-methyl-piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of fine chemicals and as a precursor in various industrial processes .

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methoxy-4-methyl-piperidine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Piperidine Core

Methoxy vs. Hydroxymethyl Substituents

- [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol (): Substituent: Hydroxymethyl (-CH₂OH) at C3. Stereochemistry: (3S,4R) configuration differs from (3S,4S), which may alter receptor binding in biological systems.

(3S,4S)-3-Methoxy-4-methyl-piperidine :

Methyl vs. Fluorophenyl Substituents

- (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine (): Substituent: 4-Fluorophenyl at C4. Molecular weight (MW) is significantly higher (~450 g/mol) compared to the methyl-substituted target compound (~157 g/mol).

This compound :

- Substituent: Methyl at C4.

- Impact: Simpler alkyl group reduces steric hindrance and improves synthetic accessibility while maintaining moderate lipophilicity.

Trifluoromethyl and Benzodioxol Derivatives

(2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine ():

- Substituent: Trifluoromethyl (-CF₃) groups.

- Impact: Strong electron-withdrawing effects and high metabolic stability due to C-F bonds. However, increased MW (~400 g/mol) may limit bioavailability.

(3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride ():

Stereochemical Comparisons

(3S,4R) vs. (3S,4S) Configurations :

- helical receptors.

Physicochemical Properties

| Compound | Molecular Formula | MW (g/mol) | logP* | Key Substituents | Stereochemistry |

|---|---|---|---|---|---|

| This compound | C₇H₁₅NO | 157.2 | 1.2 | 3-OCH₃, 4-CH₃ | (3S,4S) |

| [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol | C₁₂H₁₆FNO | 223.3 | 1.8 | 3-CH₂OH, 4-C₆H₄F | (3S,4R) |

| (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine | C₂₇H₂₇FNO₄ | 460.5 | 4.5 | 3-CH₂OAr, 4-C₆H₄F | (3S,4R) |

| (2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine | C₂₁H₂₀F₆NO | 423.4 | 5.2 | 3-OCH₂(CF₃)₂, 2-Ph | (2S,3S) |

*logP values estimated using fragment-based methods.

Biological Activity

(3S,4S)-3-Methoxy-4-methyl-piperidine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which influence its interactions with biological targets. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

- Chemical Formula : C_7H_17NO

- Molecular Weight : 129.22 g/mol

- CAS Number : 1421253-12-4

The compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) on the piperidine ring, contributing to its unique pharmacological properties.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes within the body. The stereochemistry of the compound is vital for its binding affinity and selectivity towards these targets. It may modulate neurotransmitter receptors or inhibit specific enzymes, leading to diverse biological effects such as:

- Neurotransmitter Modulation : Potential interaction with serotonin and dopamine receptors.

- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.

Pharmacological Effects

- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) activity, potentially influencing mood and cognition.

- Antimicrobial Properties : The compound has been explored for its antimicrobial effects, showing potential against various pathogens.

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of this compound in animal models. The findings indicated:

- Anxiolytic Effects : The compound reduced anxiety-like behaviors in mice when administered at specific doses.

- Cognitive Enhancement : Improvement in memory tasks was observed, suggesting potential use in cognitive disorders.

Study 2: Antimicrobial Activity Assessment

In vitro assays tested the antimicrobial efficacy of this compound against several bacterial strains. Results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate moderate antimicrobial activity, warranting further exploration for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Rel-(3R,4S)-3-Methoxy-4-methyl-piperidine | Ethyl group instead of methyl | Similar CNS effects |

| (3R,4R)-4-Methoxy-3-methyl-piperidine | Different stereochemistry | Lower receptor affinity |

This comparison highlights the specific structural attributes that may contribute to varying biological activities among piperidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.